molecular formula C11H18O2 B14725085 6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane CAS No. 6126-55-2

6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B14725085
CAS No.: 6126-55-2
M. Wt: 182.26 g/mol
InChI Key: KBNVAWNWSOZSIB-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure that includes a dioxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable diol with an appropriate alkene under acidic conditions to form the spiro ring. One common method involves the use of propargyl ester intermediates, which undergo a 1,3-acyloxy shift followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions include various spiro derivatives, ketones, alcohols, and substituted spiro compounds.

Scientific Research Applications

6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved may include inhibition of prolyl hydroxylase domains, which are crucial for the regulation of hypoxia-inducible factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro configuration and the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds.

Properties

IUPAC Name

6-prop-2-enyl-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-5-10-6-3-4-7-11(10)12-8-9-13-11/h2,10H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNVAWNWSOZSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295284
Record name 6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-55-2
Record name NSC100957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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